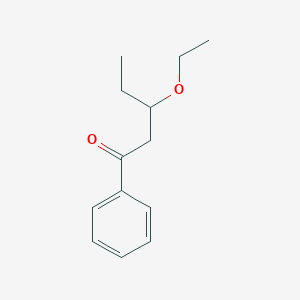
3-Ethoxy-1-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1-phenylpentan-1-one: is an organic compound with the molecular formula C13H18O2 It is a ketone with an ethoxy group attached to the third carbon of a pentane chain, which is also bonded to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylpentan-1-one typically involves the reaction of 3-ethoxypropylmagnesium bromide with benzaldehyde, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethoxy-1-phenylpentan-1-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethoxy-1-phenylpentan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and their derivatives.
Industry: In the industrial sector, this compound can be used in the manufacture of fragrances and flavoring agents due to its aromatic properties .
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1-phenylpentan-1-one involves its interaction with various molecular targets, depending on its application. For instance, in pharmaceutical research, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparación Con Compuestos Similares
- 3-Methoxy-1-phenylpentan-1-one
- 3-Propoxy-1-phenylpentan-1-one
- 3-Butoxy-1-phenylpentan-1-one
Comparison: 3-Ethoxy-1-phenylpentan-1-one is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. For example, the ethoxy group can influence the compound’s reactivity and solubility, making it more suitable for certain applications in organic synthesis and pharmaceuticals .
Propiedades
Número CAS |
652146-08-2 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-ethoxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C13H18O2/c1-3-12(15-4-2)10-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clave InChI |
OWPJLUCYGFVCJX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















